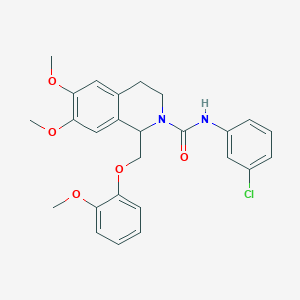

N-(3-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O5/c1-31-22-9-4-5-10-23(22)34-16-21-20-15-25(33-3)24(32-2)13-17(20)11-12-29(21)26(30)28-19-8-6-7-18(27)14-19/h4-10,13-15,21H,11-12,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOSOBAWVVBPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with significant biological activity. This article provides a detailed overview of its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

Molecular Structure

- Molecular Formula : C26H27ClN2O4S

- Molecular Weight : 499.0 g/mol

- IUPAC Name : N-(3-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Key Features

| Property | Value |

|---|---|

| Molecular Formula | C26H27ClN2O4S |

| Molecular Weight | 499.0 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline-2-carbothioamide |

| InChI Key | SAKRKTOUYXSVNR-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The compound is believed to modulate enzymatic activities and receptor functions, influencing cellular pathways related to inflammation, apoptosis, and cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in colon cancer cell lines (LoVo and HCT-116) by inducing apoptosis and cell cycle arrest.

- Mechanistic Insights : The compound's efficacy is attributed to the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptotic pathways through caspases .

Other Biological Activities

The compound also exhibits other biological activities:

- Antioxidant Properties : The introduction of specific substituents on the phenyl groups has been shown to enhance the antioxidant potency significantly .

- Muscle Contractility Modulation : Investigations into its effects on smooth muscle tissues revealed that it could reduce Ca-dependent contractions by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated several derivatives of isoquinoline compounds for their anticancer properties. The results indicated that derivatives similar to N-(3-chlorophenyl)-6,7-dimethoxy showed promising cytotoxic effects against colon cancer cell lines .

Study 2: Muscle Contractility Effects

In another study focusing on muscle contractility, the compound was tested on isolated smooth muscle tissues. It was found to significantly inhibit spontaneous contractile activity by affecting calcium currents through L-type Ca channels . This suggests potential therapeutic applications in conditions related to muscle hyperactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with several 3,4-dihydroisoquinoline derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthesis routes, and functional implications:

Core Modifications and Substituent Effects

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): This analog replaces the 3-chlorophenyl carboxamide group with an ethyl ester and features a methyl group at position 1.

- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Retains the carboxamide group but substitutes the 3-chlorophenyl with a simple phenyl ring. The absence of the electron-withdrawing chlorine atom may alter electronic properties and metabolic stability .

- Compound 46 (from ): Features a cyclohexane-carboxamide fused to the isoquinoline core.

Data Table: Key Structural and Functional Differences

Research Findings and Implications

- The 3-chlorophenyl group in the query compound may enhance target engagement due to its electron-withdrawing nature .

- Metabolic Stability: The (2-methoxyphenoxy)methyl group introduces steric bulk that could slow hepatic metabolism compared to smaller substituents (e.g., methyl in 6f), as suggested by studies on similar ether-linked moieties .

- Synthetic Challenges : The query compound’s synthesis requires precise control over regioselectivity during alkylation of the 1-position, a step complicated by competing reactions observed in analogous preparations (e.g., ’s use of NaH and methyl iodide in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.